molecular formula C7H8N2O3 B6219790 5,6-dimethoxypyrimidine-4-carbaldehyde CAS No. 2751610-73-6

5,6-dimethoxypyrimidine-4-carbaldehyde

Cat. No.: B6219790
CAS No.: 2751610-73-6
M. Wt: 168.2
InChI Key:
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Description

5,6-Dimethoxypyrimidine-4-carbaldehyde is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and an aldehyde group at the 4 position of the pyrimidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxypyrimidine-4-carbaldehyde typically involves the reaction of appropriate pyrimidine derivatives with methoxy substituents. One common method includes the use of methoxylation reactions where methoxy groups are introduced to the pyrimidine ring. The aldehyde group can be introduced through formylation reactions using reagents such as formic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the methoxylation and formylation processes efficiently .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethoxypyrimidine-4-carbaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5,6-dimethoxypyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxypyrimidine-5-carbaldehyde
  • 4,6-Dimethoxypyrimidine
  • 5,6-Dihydroxypyrimidine-4-carbaldehyde

Uniqueness

5,6-Dimethoxypyrimidine-4-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,6-dimethoxypyrimidine-4-carbaldehyde can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxypyrimidine", "4-formylbenzoic acid", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,4-dimethoxypyrimidine is reacted with 4-formylbenzoic acid in the presence of sulfuric acid to form 5,6-dimethoxy-2-(4-formylphenyl)pyrimidine.", "Step 2: The product from step 1 is then treated with sodium hydroxide to hydrolyze the formyl group to form 5,6-dimethoxy-2-(4-carboxyphenyl)pyrimidine.", "Step 3: The carboxylic acid group is then activated with acetic anhydride to form the corresponding acyl chloride.", "Step 4: Finally, the acyl chloride is reacted with sodium hydroxide to form 5,6-dimethoxypyrimidine-4-carbaldehyde." ] }

CAS No.

2751610-73-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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